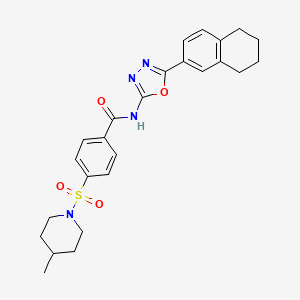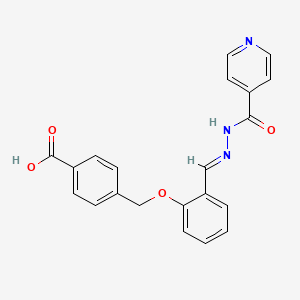
2-chloro-6-fluoro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-6-fluoro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound combines various functional groups, including a chloro, fluoro, hydroxy, and methylthio, which contribute to its unique chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Step 1: : Preparation of 4-(methylthio)benzaldehyde.
Reaction: 4-chlorobenzaldehyde is reacted with sodium methylthiolate.
Conditions: Conducted under reflux in an organic solvent such as ethanol.
Step 2: : Conversion of 4-(methylthio)benzaldehyde to 4-(methylthio)cinnamic acid.
Reaction: Claisen-Schmidt condensation with malonic acid.
Conditions: Basic conditions using sodium hydroxide at elevated temperatures.
Step 3: : Formation of 2-(4-(methylthio)phenyl)ethanol.
Reaction: Reduction of 4-(methylthio)cinnamic acid using lithium aluminum hydride.
Conditions: Anhydrous conditions and low temperatures are maintained.
Step 4: : Synthesis of 2-chloro-6-fluoro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide.
Reaction: Acylation of 2-(4-(methylthio)phenyl)ethanol with 2-chloro-6-fluorobenzoyl chloride.
Conditions: Conducted in the presence of a base like pyridine at low temperatures.
Industrial Production Methods
Scale-Up Considerations: : Optimizing solvent use, reaction times, and temperatures to achieve high yields and purity.
Safety and Environmental Aspects: : Ensuring proper handling of hazardous reagents and waste disposal.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The hydroxy group can be oxidized to form a ketone using oxidizing agents such as potassium permanganate.
Reduction: : The chloro and fluoro groups can undergo reduction under strong reducing conditions like hydrogenation with a palladium catalyst.
Substitution: : The chloro and fluoro groups are susceptible to nucleophilic aromatic substitution, especially under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, hydrogen with palladium catalyst.
Bases: : Sodium hydroxide, potassium tert-butoxide.
Major Products Formed
Oxidation: : Conversion of the hydroxy group to a ketone results in 2-chloro-6-fluoro-N-(2-oxo-2-(4-(methylthio)phenyl)ethyl)benzamide.
Reduction: : Complete reduction can lead to the removal of chloro and fluoro groups, forming a dehalogenated benzamide.
Substitution: : Replacement of chloro or fluoro groups with nucleophiles like amines or thiols.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: : Used as an intermediate in the synthesis of more complex organic molecules.
Functional Group Interconversion: : Its multiple functional groups allow for diverse chemical transformations.
Biology
Biochemical Probes: : Utilized to study the interaction of different functional groups with biological targets.
Antibacterial and Antifungal Agents: : Potential use in the development of new therapeutic agents due to its unique structure.
Medicine
Drug Development: : Its unique structure makes it a candidate for designing new drugs with potential therapeutic effects.
Pharmacological Studies: : Evaluated for its interaction with various biological targets to determine potential pharmacological effects.
Industry
Material Science: : Applied in the synthesis of new materials with specific properties.
Chemical Production: : Used as a building block in the large-scale production of other chemical compounds.
Mecanismo De Acción
The exact mechanism of action for 2-chloro-6-fluoro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide varies based on its application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The presence of halogen atoms (chloro and fluoro) can enhance its binding affinity to certain targets through halogen bonding. The hydroxy group can form hydrogen bonds, increasing its interaction specificity. The methylthio group can enhance its lipophilicity, allowing better membrane penetration.
Comparación Con Compuestos Similares
2-chloro-6-fluoro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide stands out due to its unique combination of functional groups. Similar compounds include:
2-chloro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide: : Lacks the fluoro group, which may alter its chemical reactivity and biological activity.
6-fluoro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide: : Lacks the chloro group, potentially affecting its interaction with biological targets.
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide: : Lacks both chloro and fluoro groups, significantly altering its chemical properties.
This unique combination of functional groups in this compound makes it a valuable compound for various scientific research and industrial applications.
Propiedades
IUPAC Name |
2-chloro-6-fluoro-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO2S/c1-22-11-7-5-10(6-8-11)14(20)9-19-16(21)15-12(17)3-2-4-13(15)18/h2-8,14,20H,9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQNROWDYBCYNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)C2=C(C=CC=C2Cl)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)benzenesulfonamide](/img/structure/B2846332.png)



![3-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol](/img/structure/B2846340.png)

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(methylthio)nicotinamide](/img/structure/B2846342.png)
![2-phenyl-N-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide](/img/structure/B2846343.png)

![(2Z)-2-[(4-ethoxyphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2846346.png)

![(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2846348.png)
![2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2846352.png)
